molecular formula C30H31N3O7 B4100550 Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B4100550
M. Wt: 545.6 g/mol
InChI Key: YFBOSNSKIILRCR-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, an imidazolidinone ring, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with an appropriate amine to form the amide linkage. The resulting compound is then cyclized to form the imidazolidinone ring. Finally, the benzoate ester is introduced through esterification with ethanol in the presence of an acid catalyst .

Chemical Reactions Analysis

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Research has shown that the compound exhibits biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. These activities make it a potential candidate for drug development.

    Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications, including the treatment of inflammatory diseases and infections.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O7/c1-4-40-29(36)21-11-13-22(14-12-21)31-27(34)19-24-28(35)33(23-8-6-5-7-9-23)30(37)32(24)17-16-20-10-15-25(38-2)26(18-20)39-3/h5-15,18,24H,4,16-17,19H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBOSNSKIILRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate
Reactant of Route 3
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate

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